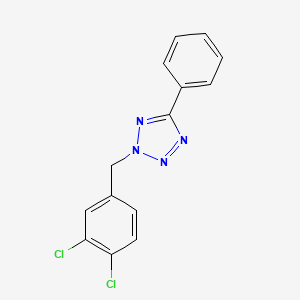
2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactors to enhance the efficiency and yield of the reaction. The use of advanced techniques such as high-throughput screening and optimization of reaction parameters can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted tetrazoles .
Aplicaciones Científicas De Investigación
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloromethylphenidate: An analogue of methylphenidate with increased potency and duration.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An algicide and herbicide that inhibits photosynthesis.
Uniqueness
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H10Cl2N4 |
|---|---|
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorophenyl)methyl]-5-phenyltetrazole |
InChI |
InChI=1S/C14H10Cl2N4/c15-12-7-6-10(8-13(12)16)9-20-18-14(17-19-20)11-4-2-1-3-5-11/h1-8H,9H2 |
Clave InChI |
YRYLYTHPXWTYFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15008376.png)
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008383.png)
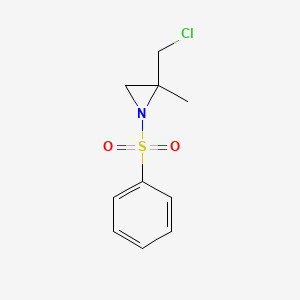
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide](/img/structure/B15008392.png)
![5-[(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B15008395.png)
![10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B15008397.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008412.png)
![6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B15008415.png)

![5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15008423.png)
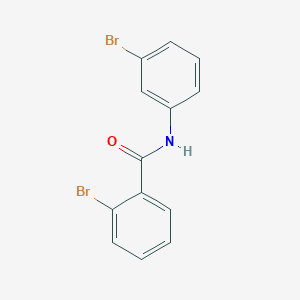
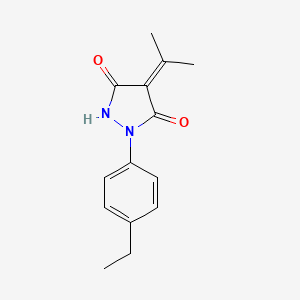
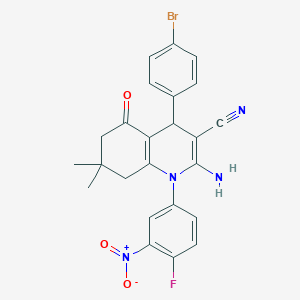
![6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15008479.png)
